molecular formula C₁₄H₂₇NO₃ B1141136 (2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol CAS No. 850264-01-6

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol

Cat. No.: B1141136
CAS No.: 850264-01-6
M. Wt: 257.37
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol is a sphingolipid derivative, which belongs to a class of lipids known for their role in cellular signaling and structural integrity of cell membranes. Sphingolipids are essential components of the lipid bilayer and play critical roles in various biological processes, including cell growth, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol typically involves the acylation of sphingosine derivatives. One common method includes the reaction of sphingosine with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol involves its incorporation into cell membranes, where it influences membrane fluidity and the formation of lipid rafts. These lipid rafts are crucial for the localization and function of various membrane proteins involved in signal transduction. The compound can modulate the activity of enzymes and receptors, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R,4E)-2-Butyrylamino-4-decene-1,3-diol is unique due to its specific butyrylamino substitution, which imparts distinct biochemical properties. This substitution can influence the compound’s interaction with other lipids and proteins, potentially leading to unique effects on cell signaling and membrane dynamics .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxydec-4-en-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-3-5-6-7-8-10-13(17)12(11-16)15-14(18)9-4-2/h8,10,12-13,16-17H,3-7,9,11H2,1-2H3,(H,15,18)/b10-8+/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIUQIADAZJIKX-GCTWYKEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C(CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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